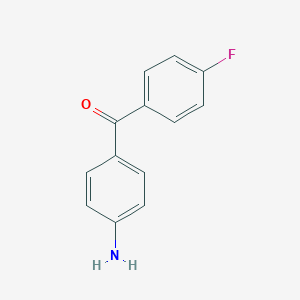

(4-Aminophenyl)(4-fluorophenyl)methanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-aminophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRKKHFDXTWUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342024 | |

| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10055-40-0 | |

| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10055-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminophenyl 4 Fluorophenyl Methanone and Its Analogs

Established Synthetic Pathways to (4-Aminophenyl)(4-fluorophenyl)methanone

The construction of this compound can be broadly categorized into two main approaches: the reduction of a nitro precursor and one-pot synthetic procedures.

Reduction Routes from Nitro Precursors

A prevalent and well-established method for the synthesis of this compound involves the reduction of its nitro precursor, (4-fluorophenyl)(4-nitrophenyl)methanone. This transformation of the nitro group to an amino group is a critical step and can be achieved through various reduction techniques, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method due to its efficiency and the clean nature of the reaction, typically yielding the desired product with high purity. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction is generally carried out in a suitable solvent, like ethanol (B145695) or methanol, under controlled temperature and pressure. For instance, the reduction of related nitro compounds, such as 4-(4-nitrophenyl)-3-morpholinone, has been successfully achieved using palladium on activated carbon (5%) in an aliphatic alcohol like ethanol, under a hydrogen pressure of 5 bar at 80°C for one hour. google.com A similar strategy can be applied to the reduction of (4-fluorophenyl)(4-nitrophenyl)methanone.

Transfer hydrogenation presents an alternative to the use of gaseous hydrogen. This method utilizes a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or a Hantzsch ester, in the presence of a suitable catalyst. princeton.edu This technique is often considered safer and more convenient for laboratory-scale synthesis.

Chemical reduction methods also offer a viable route. A classic example is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. This method is robust and cost-effective, making it suitable for large-scale production.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the reduction of the nitro precursor. The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and conditions.

As mentioned, palladium-based catalysts are highly effective for the hydrogenation of nitroarenes. A stabilized palladium nanoparticle-organic-silica catalyst has been demonstrated to selectively catalyze the hydrogenation of N-4-nitrophenyl nicotinamide, a functionalized nitroarene, to the corresponding primary amine with quantitative chemoselective conversion. rsc.org This highlights the potential for using advanced catalytic systems to achieve high yields and selectivity in the synthesis of this compound.

Other catalytic systems, such as those employing platinum, nickel, or ruthenium, can also be utilized for the reduction of nitro groups. The selection of the catalyst and reaction conditions (e.g., solvent, temperature, pressure, and catalyst loading) is crucial for optimizing the reaction performance. For instance, mesoporous magnetic CoPt nanowires have been shown to be efficient catalysts for the hydrogenation of 4-nitrophenol (B140041) in the presence of sodium borohydride (B1222165). rsc.org

The following table summarizes various catalytic systems used for the reduction of nitroarenes, which are applicable to the synthesis of this compound.

| Catalyst | Hydrogen Source | Substrate Example | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen gas | 4-(4-nitrophenyl)-3-morpholinone | High efficiency, clean reaction. google.com |

| Stabilized Pd nanoparticles | Hydrogen gas | N-4-nitrophenyl nicotinamide | High chemoselectivity and conversion. rsc.org |

| CoPt nanowires | Sodium borohydride | 4-nitrophenol | High catalytic activity and recyclability. rsc.org |

Preparation of Key Precursors and Intermediates for this compound Synthesis

A common and effective method for the preparation of (4-fluorophenyl)(4-nitrophenyl)methanone is the Friedel-Crafts acylation. google.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of (4-fluorophenyl)(4-nitrophenyl)methanone, two main Friedel-Crafts acylation strategies can be employed:

Acylation of fluorobenzene (B45895) with 4-nitrobenzoyl chloride: In this approach, fluorobenzene is reacted with 4-nitrobenzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.com

Acylation of nitrobenzene (B124822) with 4-fluorobenzoyl chloride: Alternatively, nitrobenzene can be acylated with 4-fluorobenzoyl chloride in the presence of a Lewis acid.

The acyl chlorides required for these reactions, namely 4-nitrobenzoyl chloride and 4-fluorobenzoyl chloride, are themselves important intermediates.

Preparation of 4-nitrobenzoyl chloride: This acyl chloride can be synthesized from 4-nitrobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comtandfonline.com The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which are easily removed.

Preparation of 4-fluorobenzoyl chloride: Similarly, 4-fluorobenzoyl chloride is prepared from 4-fluorobenzoic acid using reagents like thionyl chloride or oxalyl chloride. prepchem.com The reaction of 4-fluorobenzoic acid with thionyl chloride in chloroform, with a catalytic amount of dimethylformamide (DMF), provides the desired acyl chloride in good yield. prepchem.com An alternative industrial method involves the chlorination of 4-fluorotoluene (B1294773) to 4-fluorotrichlorotoluene, followed by hydrolysis. google.com

The following table outlines the synthesis of these key precursors.

| Precursor | Starting Material(s) | Reagent(s) | Key Reaction Type |

| (4-fluorophenyl)(4-nitrophenyl)methanone | Fluorobenzene and 4-nitrobenzoyl chloride | Aluminum chloride | Friedel-Crafts Acylation google.com |

| 4-nitrobenzoyl chloride | 4-nitrobenzoic acid | Thionyl chloride or Phosphorus pentachloride | Chlorination prepchem.comtandfonline.com |

| 4-fluorobenzoyl chloride | 4-fluorobenzoic acid | Thionyl chloride or Oxalyl chloride | Chlorination prepchem.com |

Chemical Transformations and Derivative Synthesis of 4 Aminophenyl 4 Fluorophenyl Methanone

Functionalization at the Amino Group of (4-Aminophenyl)(4-fluorophenyl)methanone

The primary amino group on one of the phenyl rings is a key site for nucleophilic reactions, enabling the straightforward introduction of a diverse range of substituents. This functionalization is pivotal for modifying the molecule's properties and for building more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group can readily participate in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing alkyl or acyl moieties, respectively.

N-Alkylation involves the reaction of the amino group with alkyl halides or other alkylating agents. The reaction typically proceeds via a nucleophilic substitution mechanism. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reaction conditions can be optimized to favor the desired product. The use of protecting groups can also ensure mono-alkylation. For instance, similar amino compounds are often alkylated using alkyl halides in the presence of a non-nucleophilic base.

N-Acylation is a common method to form an amide linkage by reacting the amino group with acylating agents such as acyl chlorides or acid anhydrides. researchgate.netresearchgate.net This reaction is generally high-yielding and chemoselective for the amino group, even in the presence of other potentially reactive sites. The resulting N-acyl derivatives exhibit different electronic and steric properties compared to the parent amine. For example, the reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-benzoyl derivative. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Benzyl bromide | N-benzyl-(4-aminophenyl)(4-fluorophenyl)methanone |

| N-Alkylation | Ethyl iodide | N-ethyl-(4-aminophenyl)(4-fluorophenyl)methanone |

| N-Acylation | Acetyl chloride | N-(4-(4-fluorobenzoyl)phenyl)acetamide |

| N-Acylation | Benzoic anhydride (B1165640) | N-(4-(4-fluorobenzoyl)phenyl)benzamide |

Amidation and Sulfonamidation Chemistry

Amidation reactions involve the formation of an amide bond. While N-acylation is a form of amidation, this section specifically considers the coupling of the amino group with carboxylic acids. This transformation often requires the use of coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Reagents such as carbodiimides are commonly employed for this purpose. researchgate.net These reactions are fundamental in peptide synthesis and can be applied to this compound to link it to various carboxylic acid-containing molecules. researchgate.net

Sulfonamidation involves the reaction of the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This reaction yields a sulfonamide, a functional group known for its presence in many biologically active compounds. The resulting sulfonamide is a stable linkage that significantly alters the electronic character of the nitrogen atom.

Table 2: Amidation and Sulfonamidation Reactions

| Reaction Type | Reagent Example | Coupling Agent/Base | Product Type |

|---|---|---|---|

| Amidation | Acetic acid | Carbodiimide | N-(4-(4-fluorobenzoyl)phenyl)acetamide |

| Amidation | 4-Nitrobenzoic acid | EEDQ | N-(4-(4-fluorobenzoyl)phenyl)-4-nitrobenzamide researchgate.net |

| Sulfonamidation | p-Toluenesulfonyl chloride | Pyridine | N-(4-(4-fluorobenzoyl)phenyl)-4-methylbenzenesulfonamide |

| Sulfonamidation | Methanesulfonyl chloride | Triethylamine | N-(4-(4-fluorobenzoyl)phenyl)methanesulfonamide |

Reactions Involving the Ketone Moiety of this compound

The carbonyl group of the ketone is an electrophilic center, making it susceptible to attack by various nucleophiles. This reactivity is central to a wide range of derivatization strategies.

Carbonyl Reactivity in Derivatization

The ketone functionality can undergo numerous reactions typical of carbonyl compounds. These transformations are valuable for introducing new functional groups and for analytical purposes.

Formation of Imines, Oximes, and Hydrazones: The carbonyl group readily reacts with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. researchgate.net A widely used analytical method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyls to form stable 2,4-dinitrophenylhydrazone derivatives that can be easily detected and quantified. nih.gov These reactions involve the nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol, (4-aminophenyl)(4-fluorophenyl)methanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation converts the planar carbonyl carbon into a chiral center.

Table 3: Derivatization Reactions at the Carbonyl Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | This compound 2,4-dinitrophenylhydrazone |

| Oxime Formation | Hydroxylamine | This compound oxime |

| Imine Formation | Aniline (B41778) | N-(1-(4-aminophenyl)-1-(4-fluorophenyl)methylene)aniline |

| Reduction | Sodium borohydride | (4-Aminophenyl)(4-fluorophenyl)methanol |

Modifications on the Phenyl Rings of this compound

The two phenyl rings of the molecule are subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents on each ring.

Halogenation and Other Electrophilic Aromatic Substitutions

The susceptibility of the aromatic rings to electrophilic attack allows for the introduction of various substituents, such as halogens, nitro groups, or sulfonic acid groups. total-synthesis.com The rate and position of substitution are influenced by the activating and deactivating nature of the groups already present. masterorganicchemistry.com

Ring A (Aminophenyl ring): The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. Since the para position is occupied by the ketone, electrophilic substitution is strongly directed to the positions ortho to the amino group.

Ring B (Fluorophenyl ring): The fluorine atom (-F) is a deactivating group due to its electronegativity but is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance. The benzoyl group is a deactivating, meta-directing group. Therefore, on this ring, the directing effects are more complex. However, the fluorine's ortho-, para-directing effect will guide incoming electrophiles to the positions ortho to the fluorine.

Given that the aminophenyl ring is strongly activated, electrophilic substitution is expected to occur preferentially on this ring. youtube.com

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (or without, due to the activated ring) would lead to the introduction of a halogen atom. The most likely products would be (4-amino-3-bromophenyl)(4-fluorophenyl)methanone or the corresponding dichloro-substituted derivative, with substitution occurring at the positions ortho to the strongly activating amino group.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. Again, this substitution is expected to occur on the more activated aminophenyl ring at the positions ortho to the amino group.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | (4-Amino-3-bromophenyl)(4-fluorophenyl)methanone |

| Chlorination | Cl₂ / AlCl₃ | (4-Amino-3-chlorophenyl)(4-fluorophenyl)methanone |

| Nitration | HNO₃ / H₂SO₄ | (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone |

| Sulfonation | SO₃ / H₂SO₄ | 2-Amino-5-(4-fluorobenzoyl)benzenesulfonic acid |

Synthesis of Polymeric Precursors and Monomers utilizing this compound

This compound serves as a valuable bifunctional monomer in the synthesis of high-performance polymers. Its structure, featuring a reactive amine group and the robust, thermally stable benzophenone (B1666685) backbone with a fluorine substituent, makes it an attractive candidate for incorporation into various polymer chains, particularly polyamides and polyimides. These polymers are renowned for their excellent thermal stability, chemical resistance, and mechanical properties.

The primary role of this compound in polymerization is as a diamine monomer, although its derivatives can also be utilized. The amino group provides the necessary nucleophilicity for reactions with various electrophilic co-monomers.

Polymer Synthesis via Polycondensation:

The most common method for incorporating this compound into polymer chains is through polycondensation reactions. In this process, the diamine monomer reacts with a suitable dicarboxylic acid or its derivative (in the case of polyamides) or a dianhydride (in the case of polyimides) to form the corresponding polymer.

For the synthesis of polyamides , this compound can be reacted with various aromatic or aliphatic diacid chlorides, such as terephthaloyl chloride or isophthaloyl chloride. The reaction typically proceeds via nucleophilic acyl substitution, where the amino groups of the diamine attack the carbonyl carbons of the diacid chloride, leading to the formation of amide linkages and the elimination of hydrogen chloride. The resulting fluorinated aromatic polyamides are expected to exhibit enhanced solubility in organic solvents due to the presence of the fluorine atom, which can disrupt polymer chain packing. mdpi.comresearchgate.netmdpi.com

The synthesis of polyimides involves a two-step process. Initially, this compound is reacted with an aromatic tetracarboxylic dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). This first step yields a soluble poly(amic acid) precursor. Subsequently, this precursor undergoes a cyclodehydration reaction, either by thermal treatment or chemical means, to form the final insoluble and highly stable polyimide. The incorporation of the fluorinated benzophenone moiety is anticipated to impart favorable properties to the resulting polyimides, including a lower dielectric constant and improved optical transparency. kpi.uanih.govresearchgate.net

Below is an interactive data table summarizing the potential polymer precursors and the resulting polymers that can be synthesized from this compound.

| Co-monomer | Polymer Class | Expected Properties |

| Terephthaloyl chloride | Polyamide | High thermal stability, good mechanical strength, improved solubility. |

| Isophthaloyl chloride | Polyamide | Good thermal stability, enhanced solubility compared to terephthaloyl-based polyamides. |

| Pyromellitic dianhydride (PMDA) | Polyimide | Excellent thermal stability, high glass transition temperature, chemical resistance. |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Polyimide | High thermal stability, excellent solubility, low dielectric constant, good optical clarity. |

| 4,4'-Oxydiphthalic anhydride (ODPA) | Poly(ether imide) | Good thermal stability, flexibility, good processability. researchgate.net |

Heterocyclic Annulation Reactions involving this compound Derivatives

The chemical structure of this compound, possessing an amino group ortho to a carbonyl-activated benzene (B151609) ring, makes it a suitable precursor for various heterocyclic annulation reactions. These reactions are fundamental in synthetic organic chemistry for the construction of fused heterocyclic ring systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. Specifically, this compound can be utilized in the synthesis of quinoline (B57606) and related heterocyclic structures through classic named reactions.

Friedländer Annulation:

The Friedländer synthesis is a widely used method for the preparation of quinolines. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester with an α-methylene group). nih.gov this compound can serve as the 2-aminoaryl ketone component in this reaction. For instance, its reaction with a ketone such as acetone, in the presence of an acid or base catalyst, would be expected to yield a substituted quinoline. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. acs.org The general scheme for the Friedländer annulation involving this compound is depicted below:

Skraup-Doebner-von Miller Quinoline Synthesis:

The Skraup-Doebner-von Miller reaction and its variations provide another important route to quinolines. wikipedia.orgnih.govlookchem.com This synthesis typically involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. While the classic Skraup synthesis uses glycerol, sulfuric acid, and an oxidizing agent to generate the acrolein in situ, the Doebner-von Miller modification allows for the use of pre-formed α,β-unsaturated aldehydes and ketones. This compound, as an aniline derivative, can participate in this reaction. For example, its reaction with an α,β-unsaturated ketone like methyl vinyl ketone, under acidic conditions, would lead to the formation of a substituted quinoline.

Combes Quinoline Synthesis:

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.orgquimicaorganica.org this compound can act as the aniline component in this synthesis. The reaction with a β-diketone, such as acetylacetone, would proceed through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to afford a 2,4-disubstituted quinoline. iipseries.org

The following table provides a summary of these heterocyclic annulation reactions with this compound as a key reactant.

| Reaction Name | Reactant(s) with this compound | Product Type |

| Friedländer Annulation | Ketone with α-methylene group (e.g., acetone, ethyl acetoacetate) | Substituted Quinoline |

| Skraup-Doebner-von Miller Synthesis | α,β-Unsaturated carbonyl compound (e.g., acrolein, methyl vinyl ketone) | Substituted Quinoline |

| Combes Quinoline Synthesis | β-Diketone (e.g., acetylacetone) | 2,4-Disubstituted Quinoline |

Spectroscopic Characterization and Structural Elucidation of 4 Aminophenyl 4 Fluorophenyl Methanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

The ¹H NMR spectrum of (4-Aminophenyl)(4-fluorophenyl)methanone is expected to exhibit distinct signals corresponding to the protons on its two aromatic rings and the amine group. The spectrum is characterized by chemical shifts (δ), signal multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J).

The protons on the 4-aminophenyl ring and the 4-fluorophenyl ring each form an AA'BB' spin system, which often appears as a pair of doublets, especially at higher magnetic field strengths.

4-Aminophenyl Ring: The electron-donating amino group (-NH₂) causes an upfield shift (lower δ value) for the protons on this ring compared to unsubstituted benzene (B151609). The protons ortho to the amino group (H-3, H-5) are expected to resonate at approximately δ 6.6-6.8 ppm, while the protons meta to the amino group (H-2, H-6) would appear further downfield, around δ 7.6-7.8 ppm.

4-Fluorophenyl Ring: The electronegative fluorine atom exerts a deshielding effect. The protons ortho to the fluorine (H-3', H-5') are coupled to the fluorine nucleus, leading to a doublet of doublets or a triplet-like appearance. Their chemical shift is anticipated in the range of δ 7.1-7.3 ppm. The protons meta to the fluorine (H-2', H-6') are expected to resonate downfield around δ 7.7-7.9 ppm.

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. Its chemical shift is variable and dependent on solvent, concentration, and temperature, but can generally be expected in the δ 4.0-6.0 ppm range.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3, H-5 (ortho to -NH₂) | 6.6 - 6.8 | Doublet | ~8-9 Hz |

| H-2, H-6 (meta to -NH₂) | 7.6 - 7.8 | Doublet | ~8-9 Hz |

| H-3', H-5' (ortho to -F) | 7.1 - 7.3 | Triplet or Doublet of Doublets | 3JHH ~8-9 Hz, 4JHF ~8-9 Hz |

| H-2', H-6' (meta to -F) | 7.7 - 7.9 | Doublet of Doublets | 3JHH ~8-9 Hz, 3JHF ~5-6 Hz |

| -NH₂ | 4.0 - 6.0 (broad) | Singlet | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and is expected to resonate significantly downfield, typically in the range of δ 194-197 ppm.

Carbons of the 4-Aminophenyl Ring: The amino group strongly shields the ortho (C-3, C-5) and para (C-4) carbons. The C-4 carbon, directly attached to the nitrogen, is expected around δ 150-155 ppm. The C-1 carbon, attached to the carbonyl, would be found near δ 128-131 ppm. The ortho carbons (C-3, C-5) are anticipated around δ 113-115 ppm, while the meta carbons (C-2, C-6) would be at approximately δ 131-133 ppm.

Carbons of the 4-Fluorophenyl Ring: The fluorine atom causes a large downfield shift for the carbon it is attached to (C-4') due to its electronegativity, with an expected chemical shift of δ 163-167 ppm. This signal will also exhibit a large one-bond carbon-fluorine coupling (¹JCF). The other carbons in this ring also show smaller C-F couplings. The C-1' (ipso-carbon to the carbonyl) is expected around δ 133-135 ppm, C-2'/C-6' around δ 131-133 ppm, and C-3'/C-5' around δ 115-117 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 194 - 197 |

| C-1 | 128 - 131 |

| C-2, C-6 | 131 - 133 |

| C-3, C-5 | 113 - 115 |

| C-4 | 150 - 155 |

| C-1' | 133 - 135 |

| C-2', C-6' | 131 - 133 |

| C-3', C-5' | 115 - 117 |

| C-4' | 163 - 167 (d, ¹JCF ≈ 250 Hz) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₀FNO), the exact molecular weight is 215.23 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z 215. The fragmentation pattern of benzophenones is well-characterized and primarily involves cleavage at the bonds adjacent to the carbonyl group (α-cleavage).

Key expected fragments include:

[M-C₆H₄F]⁺: Loss of the fluorophenyl radical, leading to the 4-aminobenzoyl cation at m/z 120.

[M-C₆H₄NH₂]⁺: Loss of the aminophenyl radical, resulting in the 4-fluorobenzoyl cation at m/z 123.

[C₆H₄F]⁺: The fluorophenyl cation at m/z 95.

[C₆H₄NH₂]⁺: The aminophenyl cation at m/z 92.

Subsequent fragmentation can occur via the loss of a neutral carbon monoxide (CO) molecule from the acylium ions.

| m/z | Predicted Ion/Fragment |

|---|---|

| 216 | [M+H]⁺ (protonated molecule) |

| 215 | [M]⁺ (molecular ion) |

| 123 | [C₆H₄FCO]⁺ |

| 120 | [C₆H₄NH₂CO]⁺ |

| 95 | [C₆H₄F]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will display characteristic absorption bands:

N-H Stretching: Primary amines show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Aromatic Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

C=O Ketone Stretching: A strong, sharp absorption band characteristic of the diaryl ketone carbonyl group is expected in the range of 1630-1660 cm⁻¹. Conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone.

C=C Aromatic Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, representing the skeletal vibrations of the benzene rings.

N-H Bending: The scissoring vibration of the primary amine group usually appears as a medium to strong band around 1590-1650 cm⁻¹, often overlapping with the C=C stretching bands.

C-F Stretching: A strong absorption band due to the C-F bond stretching is expected in the 1150-1250 cm⁻¹ region.

C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong bands in the 800-860 cm⁻¹ region, which are characteristic of 1,4-disubstituted (para) benzene rings.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Ketone) | 1630 - 1660 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| N-H Bend | 1590 - 1650 | Medium-Strong |

| C-F Stretch | 1150 - 1250 | Strong |

| Aromatic C-H Bend (out-of-plane) | 800 - 860 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzophenone (B1666685) and its derivatives typically exhibit two main absorption bands. mdpi.com

π→π* Transition: This is a high-energy transition associated with the conjugated π-electron system of the aromatic rings and the carbonyl group. It results in a strong absorption band (the K-band) at a shorter wavelength, typically around 250-290 nm for substituted benzophenones.

n→π* Transition: This is a lower-energy, and thus lower-intensity, transition involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This absorption (the R-band) occurs at a longer wavelength, often above 300 nm. mdpi.com

For this compound, the presence of the auxochromic amino group is expected to cause a bathochromic (red) shift of the π→π* band to a longer wavelength compared to unsubstituted benzophenone, due to the extension of the conjugated system. The fluorine atom generally has a smaller effect on the absorption spectrum. The compound is known to exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum. biosynth.com

| Electronic Transition | Expected λmax Range (nm) | Description |

|---|---|---|

| π → π | 270 - 320 | High intensity (K-band), shifted by -NH₂ group |

| n → π | 330 - 380 | Low intensity (R-band) |

X-ray Crystallography for Solid-State Structure Determination

The structure would be expected to be non-planar. The two phenyl rings are twisted out of the plane of the central carbonyl group to minimize steric hindrance. The dihedral angles between the plane of the carbonyl group and the planes of the aminophenyl and fluorophenyl rings are key conformational parameters. In the solid state, intermolecular hydrogen bonds are expected to form between the hydrogen atoms of the amino group of one molecule and the carbonyl oxygen or fluorine atom of a neighboring molecule, influencing the crystal packing.

Despite a comprehensive search of available scientific literature, no specific information was found regarding the use of the chemical compound This compound in the synthesis and characterization of Poly(ether ketone amide)s (PEKAs), aromatic polyimides, or in the development of organic electronic and optoelectronic materials as outlined in the requested article structure.

The performed searches aimed to uncover research detailing the role of this compound as a monomer or building block in polymer design, its application in light-emitting materials, and its charge transport properties. However, the search results did not yield any relevant studies, papers, or data that would allow for the creation of a scientifically accurate and informative article based on the provided outline.

General information on the synthesis of PEKAs and aromatic polyimides consistently points to the use of other, more established, diamine and dianhydride monomers. Similarly, a review of the literature on organic electronic and optoelectronic materials did not reveal any specific mention or application of polymers derived from this compound.

Therefore, due to the lack of available data and research findings directly related to the subject compound within the specified contexts, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and reliance on verifiable sources.

Applications of 4 Aminophenyl 4 Fluorophenyl Methanone in Advanced Materials Science

Functional Materials for Optical Applications

(4-Aminophenyl)(4-fluorophenyl)methanone is a key building block in the development of advanced functional materials for optical applications. Its unique chemical structure, featuring an electron-donating amine group and an electron-withdrawing fluorine atom on separate phenyl rings connected by a carbonyl group, gives rise to desirable optical characteristics. This compound serves as a precursor for both nonlinear optical (NLO) crystals and high-performance polymers with tailored optical properties.

As a crystalline solid, this compound itself exhibits notable optical properties. It is classified as a nonlinear optical crystal, a class of materials that can alter the properties of light passing through them. biosynth.com Such crystals are fundamental components in technologies like lasers and optical data storage. The compound's optical spectrum is characterized by two distinct linear regions. biosynth.com Furthermore, it displays properties such as birefringence (the splitting of a light ray into two parallel rays), dichroism (the differential absorption of light polarizations), and pleochroism (the appearance of different colors when viewed from different crystal axes). biosynth.com

Beyond its intrinsic properties as a crystal, the primary application of this compound in optical materials is its use as a monomer in the synthesis of high-performance polymers, particularly polyimides. The incorporation of this fluorinated diamine moiety into polymer chains allows for the precise tuning of optical characteristics. ontosight.ai Polymers derived from related fluorinated methanone (B1245722) structures are noted for their high thermal stability, chemical resistance, and tunable optical properties, making them suitable for optoelectronic applications. ontosight.ai

Polyimides synthesized using fluorinated monomers often exhibit excellent optical transparency, low refractive indices, and low dielectric constants, which are critical for applications in microelectronics and optical communications. For instance, certain series of fluorinated copolyimides have demonstrated high optical transparency of over 90%. researchgate.net These polymers can be processed into flexible and tough films that maintain good transparency in the visible light region, with transmittance values often exceeding 80%. researchgate.net The presence of fluorine-containing groups, such as the fluorophenyl methanone structure, contributes to these desirable optical characteristics by reducing intermolecular charge transfer and decreasing moisture absorption, both of which can negatively impact optical clarity and dielectric performance. researchgate.netresearchgate.net

The research findings below highlight the optical properties of specific polyimides developed using fluorinated diamines and dianhydrides, illustrating the advantages conferred by incorporating structures related to this compound.

Table 1: Optical Properties of Fluorinated Polyimide Films

Reaction Mechanisms and Pathways Involving 4 Aminophenyl 4 Fluorophenyl Methanone

Investigation of Reduction Mechanisms (e.g., Nitro to Amino)

The primary route to synthesize (4-Aminophenyl)(4-fluorophenyl)methanone involves the reduction of its nitro precursor, (4-fluorophenyl)(4-nitrophenyl)methanone. This transformation from a nitro to an amino group is a fundamental process in organic chemistry and can be achieved through several mechanistic pathways, most commonly catalytic hydrogenation or chemical reduction using dissolving metals in acidic media.

Catalytic Hydrogenation: In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). stackexchange.comwikipedia.org The nitroaromatic compound is adsorbed onto the catalyst surface, where it undergoes stepwise reduction.

Step 1: The nitro group is reduced to a nitroso group. Ar-NO₂ + H₂ → Ar-NO + H₂O

Step 2: The nitroso group is further reduced to a hydroxylamine (B1172632). Ar-NO + H₂ → Ar-NHOH

Step 3: The final reduction of the hydroxylamine yields the amine. Ar-NHOH + H₂ → Ar-NH₂ + H₂O

Chemical Reduction (Metal/Acid): A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). stackexchange.comresearchgate.net The mechanism involves single electron transfers from the metal surface to the nitro group. The metal is oxidized in the process (e.g., Fe to Fe²⁺).

The mechanistic steps are analogous to catalytic hydrogenation, passing through nitroso and hydroxylamine intermediates. The protons supplied by the acid are crucial for the formation of water as a byproduct during the deoxygenation steps. stackexchange.com The reaction using iron is particularly common on an industrial scale due to its efficiency and the low toxicity of the resulting iron oxides. researchgate.net

| Reduction Method | Reagents & Catalysts | Key Mechanistic Features | Intermediates |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Heterogeneous catalysis; stepwise addition of activated hydrogen. stackexchange.comwikipedia.org | Nitroso, Hydroxylamine stackexchange.com |

| Metal in Acidic Media | Fe/HCl, Sn/HCl, Zn/HCl | Single electron transfer from the metal; protonation by acid. stackexchange.com | Nitroso, Hydroxylamine stackexchange.com |

| Transfer Hydrogenation | Hydrazine (B178648) (N₂H₄), Formic Acid | Involves a hydrogen donor molecule instead of H₂ gas; often catalyzed by metals like Fe or Rh. researchgate.net | Nitroso, Hydroxylamine |

Mechanistic Aspects of Condensation and Annulation Reactions

The amino group in this compound, being ortho to a carbonyl group (in its 2-amino isomer), makes it an ideal substrate for condensation and annulation reactions to form heterocyclic systems. A primary example is the Friedländer annulation for the synthesis of quinolines. researchgate.netwikipedia.orgnih.gov

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde with α-hydrogens). wikipedia.org The reaction results in the formation of a quinoline (B57606) ring system. For (2-Aminophenyl)(4-fluorophenyl)methanone, this reaction provides a direct route to highly substituted quinolines. Two primary mechanisms are proposed for this acid- or base-catalyzed reaction. wikipedia.org

Mechanism A: Aldol (B89426) Condensation First

Aldol Condensation: The reaction initiates with an intermolecular aldol condensation between the enolate of the methylene-containing compound and the carbonyl group of the 2-aminobenzophenone (B122507). researchgate.netwikipedia.org

Cyclization/Dehydration: The resulting aldol adduct undergoes cyclization through the attack of the amino group on the second carbonyl, followed by dehydration to form the quinoline ring. wikipedia.org

Mechanism B: Schiff Base Formation First

Schiff Base (Imine) Formation: The initial step is the condensation between the amino group of the 2-aminobenzophenone and the carbonyl of the reaction partner to form a Schiff base (imine). wikipedia.org

Intramolecular Aldol/Dehydration: The intermediate then undergoes an intramolecular aldol-type reaction, where an enolate formed on the other reactant attacks the ketone of the original aminobenzophenone, followed by dehydration to yield the final quinoline product. wikipedia.org

The prevailing mechanism can depend on the specific reactants and reaction conditions. researchgate.net

| Mechanism Pathway | Step 1 | Step 2 | Key Intermediate |

|---|---|---|---|

| Aldol First | Intermolecular aldol condensation between the carbonyl of the aminobenzophenone and the enolate of the partner ketone. wikipedia.org | Intramolecular cyclization via imine formation, followed by dehydration. wikipedia.org | Aldol Adduct |

| Schiff Base First | Condensation between the amino group and the partner ketone to form a Schiff base. wikipedia.org | Intramolecular aldol-type cyclization, followed by dehydration. wikipedia.org | Schiff Base (Imine) |

Catalysis in Chemical Transformations of this compound

Catalysis plays a critical role in mediating the chemical transformations of this compound and its precursors, enhancing reaction rates, yields, and selectivity.

Catalysis in Nitro Group Reduction: As discussed in section 7.1, the reduction of the nitro precursor is almost always a catalyzed reaction.

Heterogeneous Catalysis: Palladium-on-carbon (Pd/C), Platinum(IV) oxide (Adam's catalyst), and Raney Nickel are highly efficient heterogeneous catalysts for the hydrogenation of nitroarenes. wikipedia.org The metal surface provides active sites for the dissociation of H₂ and the adsorption of the nitro compound, facilitating the reduction.

Homogeneous/Transfer Hydrogenation Catalysis: Iron-based complexes can catalyze the reduction of nitroarenes using alternative hydrogen sources like formic acid or hydrazine. researchgate.net These methods can offer high chemoselectivity, leaving other reducible functional groups intact.

Catalysis in Condensation and Annulation Reactions: The Friedländer annulation is often facilitated by a catalyst to promote the condensation and dehydration steps.

Acid Catalysis: Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, iodine, neodymium(III) nitrate) are effective catalysts. researchgate.netwikipedia.org Lewis acids activate the carbonyl group toward nucleophilic attack by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.

Base Catalysis: Bases are used to promote the formation of the enolate necessary for the initial aldol or the intramolecular cyclization step.

Photocatalysis: Recent studies have shown that organic dyes, such as fluorescein, can act as photocatalysts for the Friedländer reaction under visible light. nih.gov The mechanism involves a single-electron transfer (SET) pathway, generating radical intermediates that drive the annulation process. nih.gov

| Transformation | Catalyst Type | Examples | Role of Catalyst |

|---|---|---|---|

| Nitro to Amino Reduction | Heterogeneous Metal | Pd/C, PtO₂, Raney Ni | Activates H₂ and provides a surface for the reaction. wikipedia.org |

| Homogeneous Metal | Iron(III) chloride/hydrazine | Facilitates transfer hydrogenation from a donor molecule. researchgate.net | |

| Friedländer Annulation | Lewis Acid | ZnCl₂, Iodine, Neodymium(III) nitrate | Activates carbonyl group towards nucleophilic attack. researchgate.netwikipedia.org |

| Brønsted Acid | p-Toluenesulfonic acid, Trifluoroacetic acid | Protonates carbonyl group to increase electrophilicity and catalyzes dehydration. wikipedia.org | |

| Photocatalyst | Fluorescein (organic dye) | Initiates the reaction via a single-electron transfer (SET) pathway under visible light. nih.gov |

Q & A

Q. Q: What synthetic routes are recommended for preparing (4-Aminophenyl)(4-fluorophenyl)methanone with high purity for crystallographic studies?

A: The compound can be synthesized via Friedel-Crafts acylation using anhydrous AlCl₃ as a catalyst. A typical protocol involves reacting 4-fluoroacetophenone with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation to reduce the nitro group to an amine. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yields high-purity crystals suitable for X-ray diffraction .

Advanced Structural Characterization

Q. Q: How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved?

A: Discrepancies in NMR peaks (e.g., aromatic proton splitting) may arise from rotational isomerism around the carbonyl group. Use variable-temperature NMR to probe dynamic behavior. For IR, compare experimental carbonyl stretches (~1650–1680 cm⁻¹) with computational predictions (DFT/B3LYP/6-31G*) to validate assignments. Cross-reference with crystallographic data (C=O bond length: ~1.22 Å) to confirm structural integrity .

Stability Under Experimental Conditions

Q. Q: What degradation pathways are observed for this compound under acidic or basic conditions, and how can they be mitigated?

A: Hydrolysis of the ketone group may occur under strong acidic/basic conditions, forming bis(4-fluorophenyl)methanol or related byproducts . Stabilize the compound by storing it in inert atmospheres (N₂/Ar) and avoiding prolonged exposure to polar protic solvents. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Crystallographic Challenges

Q. Q: What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material properties?

A: X-ray studies reveal O–H···O hydrogen bonds between the carbonyl oxygen and hydroxyl groups of adjacent molecules (distance: ~2.8 Å). These interactions stabilize the lattice, contributing to a melting point of ~180–185°C. Torsional angles between phenyl rings (~57°) indicate restricted rotation, which may influence solubility .

Computational Modeling

Q. Q: Which computational methods are best suited to predict the electronic properties of this compound for drug design?

A: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential surfaces. Solvent effects (e.g., in DMSO) can be modeled using the Polarizable Continuum Model (PCM). These insights aid in assessing reactivity for kinase inhibition or photodynamic applications .

Methodological Optimization

Q. Q: How can reaction yields be improved during large-scale synthesis without compromising purity?

A: Optimize stoichiometry (1:1.2 molar ratio of 4-fluoroacetophenone to nitrobenzoyl chloride) and use microwave-assisted synthesis (80°C, 30 min) to enhance efficiency. Post-reaction, employ liquid-liquid extraction (CH₂Cl₂/NaHCO₃) and fractional distillation to remove AlCl₃ residues. Yields >85% are achievable with <2% impurities .

Analytical Contradictions

Q. Q: How to address inconsistencies between theoretical and experimental UV-Vis spectra?

A: Discrepancies often arise from solvent effects or aggregation. Re-measure UV-Vis in anhydrous acetonitrile and compare with time-dependent DFT (TD-DFT) calculations. For aggregation-induced shifts, conduct concentration-dependent studies (10⁻³–10⁻⁶ M) to identify Beer-Lambert compliance ranges .

Safety and Handling Protocols

Q. Q: What are the critical safety considerations for handling this compound in catalytic studies?

A: The compound is classified as harmful (H302/H312/H332). Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with activated carbon and dispose via hazardous waste protocols. Store at 2–8°C in amber vials to prevent photodegradation. Acute toxicity (oral LD₅₀: >500 mg/kg in rats) necessitates strict inventory controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.